6-Oxa-2-azaspiro[3.6]decane
Description
6-Oxa-2-azaspiro[3.6]decane is a bicyclic spiro compound characterized by a unique fusion of two heterocyclic rings: a six-membered oxane (oxygen-containing) ring and a three-membered azetidine (nitrogen-containing) ring connected via a spiro carbon atom. This structure confers rigidity and stereochemical complexity, making it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.6]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-10-7-8(3-1)5-9-6-8/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZYTRMJEUALTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCC2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310394 | |
| Record name | 6-Oxa-2-azaspiro[3.6]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-20-3 | |
| Record name | 6-Oxa-2-azaspiro[3.6]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-2-azaspiro[3.6]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of commercially viable starting materials and reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxa-2-azaspiro[3.6]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug discovery due to its rigid structure.
Medicine: Explored for its biological activity, including potential as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Variations in Spiro Heterocycles
Spiro compounds with similar frameworks but differing in heteroatom placement, ring sizes, or substituents exhibit distinct physicochemical and functional properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Heteroatom Substitution
- Sulfur vs. This compound is highlighted for its role in drug development and material science .
- Nitrogen Positioning : 7-Oxa-1-azaspiro[3.6]decane shifts the nitrogen to the 1-position, altering hydrogen-bonding capacity and basicity compared to the 2-aza analog .
Ring Size and Conformational Effects
- Spiro[4.5] vs. Spiro[3.6] : 6-Oxa-2-azaspiro[4.5]decane features a larger cyclohexane-oxane fusion, which may reduce steric strain and increase thermal stability (boiling point: 228.7°C) compared to the [3.6] analog .
Functional Group Modifications
- Boc Protection : The tert-butoxycarbonyl (Boc) group in 9-Boc-5-Oxa-2,9-diazaspiro[3.6]decane enhances stability during synthetic workflows, enabling selective deprotection for further functionalization .
Biological Activity
6-Oxa-2-azaspiro[3.6]decane is a bicyclic compound characterized by its unique spiro structure, which integrates nitrogen and oxygen within a decane framework. This compound belongs to the class of spirocyclic compounds, known for their distinctive three-dimensional arrangements that can significantly influence their chemical properties and biological activities. Research into the biological activity of this compound has revealed its potential applications in medicinal chemistry, particularly in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The structural uniqueness arises from the positioning of the nitrogen and oxygen atoms, which is crucial for its biological interactions. The compound's spirocyclic nature allows it to fit into specific binding sites on biological targets, potentially altering their activity.
Pharmacological Applications
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Its structural features may facilitate interactions with various biological receptors and enzymes, making it a candidate for further drug development studies.
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, showcasing its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has also been investigated for its ability to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The spiro structure allows it to occupy unique binding sites on target proteins, potentially leading to alterations in their activity. For example, it may influence neurotransmitter receptors or enzymes involved in inflammatory responses.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it possesses a minimum inhibitory concentration (MIC) of less than 5 μM against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was compared to standard antibiotics, showing promising results that warrant further investigation into its use as a novel antimicrobial agent.
In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to a control group. Histological analysis revealed decreased infiltration of immune cells in tissues treated with the compound, suggesting its potential as an anti-inflammatory therapeutic.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Oxa-1-azaspiro[3.6]decane | 1214875-16-7 | Exhibits distinct biological activity patterns; potential for different pharmacological effects |
| 5-Oxa-2-azaspiro[3.6]decane | 2060045-23-8 | Lacks hydrochloride salt stability; similar bicyclic structure |
| 8-Oxa-5-azaspiro[3.6]decane | 1379429-64 | Altered positioning; potential differing biological activity |
The unique positioning of the oxo and azaspiro groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
